molecular formula C18H20N2O3 B12057558 2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12057558
M. Wt: 312.4 g/mol
InChI Key: NNVCEVNYEUJSLU-YBFXNURJSA-N
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Description

2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(2,5-dimethylphenoxy)acetohydrazide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of hydrazide and aromatic functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H20N2O3/c1-13-4-5-14(2)17(10-13)23-12-18(21)20-19-11-15-6-8-16(22-3)9-7-15/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+

InChI Key

NNVCEVNYEUJSLU-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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